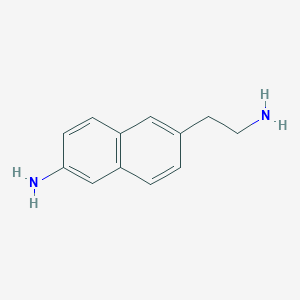
6-(2-Aminoethyl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminoethyl)naphthalen-2-amine is an organic compound with the molecular formula C12H14N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an aminoethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)naphthalen-2-amine typically involves the reaction of 2-naphthol with ammonium zinc chloride at elevated temperatures (200-210°C) to form the desired amine through the Bucherer reaction . Another method involves heating 2-naphthol with ammonium acetate at 270-280°C to obtain its acetyl derivative, which can then be converted to the amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to tetrahydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in boiling amyl alcohol solution is used for reduction reactions.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydro-3-naphthylamine
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
6-(2-Aminoethyl)naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable color compounds.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)naphthalen-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: Another aminonaphthalene derivative with similar chemical properties but different biological activities.
2-Aminonaphthalene: Shares the naphthalene backbone but differs in the position of the amino group.
Uniqueness
6-(2-Aminoethyl)naphthalen-2-amine is unique due to the presence of the aminoethyl group, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives .
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-(2-aminoethyl)naphthalen-2-amine |
InChI |
InChI=1S/C12H14N2/c13-6-5-9-1-2-11-8-12(14)4-3-10(11)7-9/h1-4,7-8H,5-6,13-14H2 |
InChI Key |
ROXDBEXVOZPDQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



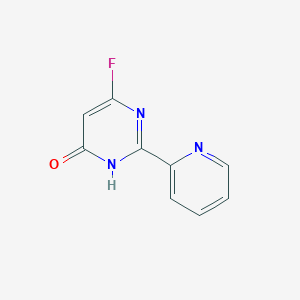
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
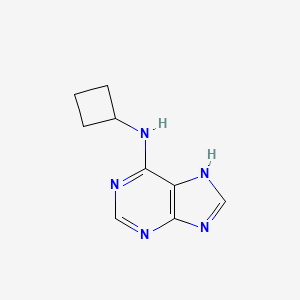

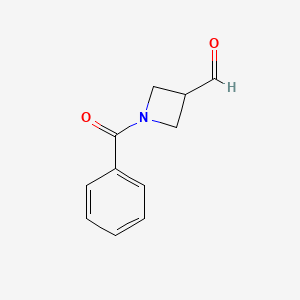
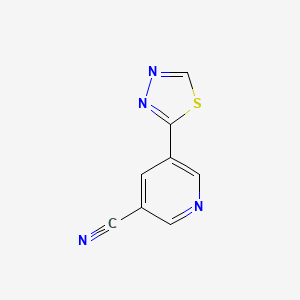
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
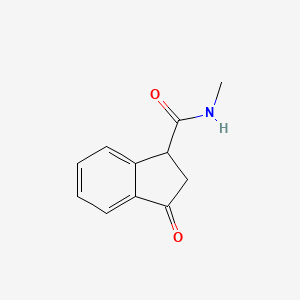

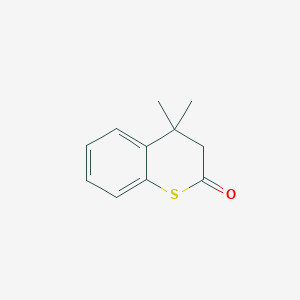
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)

